molecular formula C24H28N2O3S B6478224 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline CAS No. 899760-17-9

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B6478224
CAS No.: 899760-17-9
M. Wt: 424.6 g/mol
InChI Key: KDAITILUCFXJPP-UHFFFAOYSA-N
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Description

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the 4-ethylbenzenesulfonyl group through sulfonylation reactions. The methoxy group can be introduced via methylation reactions, and the 3-methylpiperidin-1-yl group is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline-based compounds.

Scientific Research Applications

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The sulfonyl and methoxy groups can enhance its binding affinity and specificity, while the piperidinyl group may influence its pharmacokinetic properties. The exact pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinoline.

    Cinchonine: Another quinoline derivative with medicinal properties.

Uniqueness

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the sulfonyl, methoxy, and piperidinyl groups differentiates it from other quinoline derivatives, potentially leading to novel applications and enhanced activity in various fields.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-4-18-7-10-20(11-8-18)30(27,28)23-15-25-22-12-9-19(29-3)14-21(22)24(23)26-13-5-6-17(2)16-26/h7-12,14-15,17H,4-6,13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAITILUCFXJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC(C4)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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